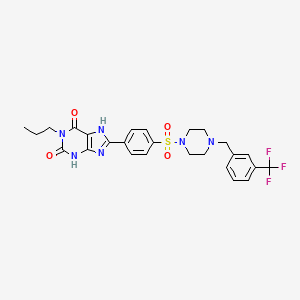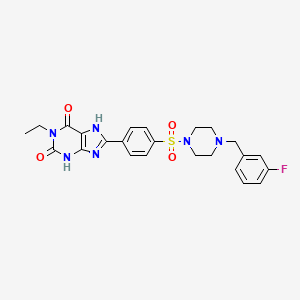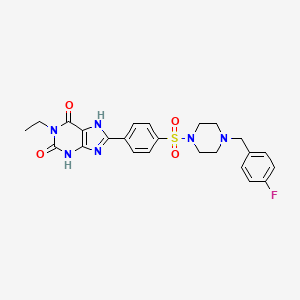
1-Ethyl-8-(4-(4-(4-fluorobenzyl)piperazine-1-sulfonyl)phenyl)-3,7-dihydropurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-8-(4-(4-(4-fluorobenzyl)piperazine-1-sulfonyl)phenyl)-3,7-dihydropurine-2,6-dione is a complex organic compound that belongs to the class of piperazine derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-8-(4-(4-(4-fluorobenzyl)piperazine-1-sulfonyl)phenyl)-3,7-dihydropurine-2,6-dione involves several steps. One common method includes the following steps:
Formation of the piperazine ring: This involves the reaction of appropriate amines with dihaloalkanes under basic conditions.
Introduction of the sulfonyl group: This step typically involves the reaction of the piperazine derivative with sulfonyl chlorides in the presence of a base.
Attachment of the fluorobenzyl group: This is achieved through nucleophilic substitution reactions.
Formation of the purine core: This involves cyclization reactions using appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-8-(4-(4-(4-fluorobenzyl)piperazine-1-sulfonyl)phenyl)-3,7-dihydropurine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: This can involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves nucleophilic or electrophilic substitution reactions, often using halogenated precursors.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
1-Ethyl-8-(4-(4-(4-fluorobenzyl)piperazine-1-sulfonyl)phenyl)-3,7-dihydropurine-2,6-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a multi-target drug, particularly as an adenosine receptor antagonist.
Biological Research: Its interactions with various biological targets make it useful for studying receptor-ligand interactions and signal transduction pathways.
Industrial Applications: It may be used in the development of new pharmaceuticals and chemical intermediates.
Wirkmechanismus
The mechanism of action of 1-Ethyl-8-(4-(4-(4-fluorobenzyl)piperazine-1-sulfonyl)phenyl)-3,7-dihydropurine-2,6-dione involves its role as an adenosine receptor antagonist. It binds to adenosine receptors, blocking the action of adenosine, which is a neurotransmitter involved in various physiological processes. This blockade can modulate cardiovascular and neurological functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diethyl-8-phenylxanthine: Another adenosine receptor antagonist with similar pharmacological properties.
8-(3-Chlorostyryl)caffeine: Known for its neuroprotective effects and adenosine receptor antagonism.
Uniqueness
1-Ethyl-8-(4-(4-(4-fluorobenzyl)piperazine-1-sulfonyl)phenyl)-3,7-dihydropurine-2,6-dione is unique due to its multi-target activity, particularly its ability to block multiple adenosine receptor subtypes with high affinity and selectivity. This makes it a promising candidate for developing new therapeutic agents .
Eigenschaften
Molekularformel |
C24H25FN6O4S |
|---|---|
Molekulargewicht |
512.6 g/mol |
IUPAC-Name |
1-ethyl-8-[4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]sulfonylphenyl]-3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C24H25FN6O4S/c1-2-31-23(32)20-22(28-24(31)33)27-21(26-20)17-5-9-19(10-6-17)36(34,35)30-13-11-29(12-14-30)15-16-3-7-18(25)8-4-16/h3-10H,2,11-15H2,1H3,(H,26,27)(H,28,33) |
InChI-Schlüssel |
AQZAJVBRYMBFPK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)CC5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[3-[4-(2-Methoxyphenyl)-1-piperazinyl]propyl]thio]-1-methyl-1H-benzimidazole](/img/structure/B10793097.png)
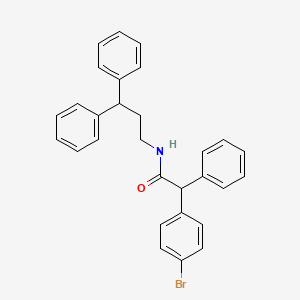

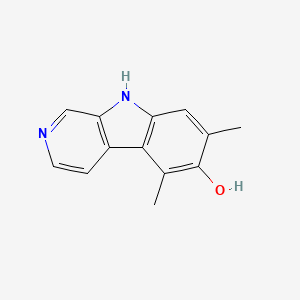



![8-(4-(4-Benzo[1,3]dioxol-5-ylmethylpiperazine-1-sulfonyl)phenyl)-1-propyl-3,7-dihydropurine-2,6-dione](/img/structure/B10793131.png)

![2-[[6-[4-(2-Methoxyphenyl)-1-piperazinyl]hexyl]thio]benzothiazole](/img/structure/B10793138.png)
![8-(4-(4-Benzo[1,3]dioxol-5-ylmethylpiperazine-1-sulfonyl)phenyl)-1-ethyl-3,7-dihydropurine-2,6-dione](/img/structure/B10793145.png)

